molecular formula C14H18O4S B14498484 Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate CAS No. 63860-16-2

Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate

Cat. No.: B14498484
CAS No.: 63860-16-2
M. Wt: 282.36 g/mol
InChI Key: CBKNHLGCYRZQQW-UHFFFAOYSA-N
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Description

Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate is an organic compound with the molecular formula C14H18O4S. It is a butyl ester derivative of acetic acid, featuring a sulfanyl group attached to a phenylacetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate typically involves the esterification of acetic acid derivatives with butanol in the presence of a catalyst. One common method includes the reaction of 2-hydroxy-2-phenylacetic acid with butyl thiolacetate under acidic conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the sulfanyl group and prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylacetyl moiety may interact with aromatic residues in enzymes, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-(2-hydroxy-2-phenylacetyl)thioacetate
  • Butyl 2-(2-hydroxy-2-phenylacetyl)oxyacetate
  • Butyl 2-(2-hydroxy-2-phenylacetyl)aminoacetate

Uniqueness

Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate is unique due to the presence of both a sulfanyl group and a phenylacetyl moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

CAS No.

63860-16-2

Molecular Formula

C14H18O4S

Molecular Weight

282.36 g/mol

IUPAC Name

butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate

InChI

InChI=1S/C14H18O4S/c1-2-3-9-18-12(15)10-19-14(17)13(16)11-7-5-4-6-8-11/h4-8,13,16H,2-3,9-10H2,1H3

InChI Key

CBKNHLGCYRZQQW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC(=O)C(C1=CC=CC=C1)O

Origin of Product

United States

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